molecular formula C15H19BrN2O3 B15092114 Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate

Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate

Cat. No.: B15092114
M. Wt: 355.23 g/mol
InChI Key: RPAKMTHAPNTKHN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate is a synthetic organic compound that features a tert-butyl group, a brominated isoindolinone moiety, and an ethylcarbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted isoindolinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized isoindolinone derivatives.

Scientific Research Applications

Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The brominated isoindolinone moiety can interact with enzymes or receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate is unique due to the combination of the brominated isoindolinone moiety and the tert-butyl carbamate linkage. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C15H19BrN2O3

Molecular Weight

355.23 g/mol

IUPAC Name

tert-butyl N-[2-(6-bromo-3-oxo-1H-isoindol-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-6-7-18-9-10-8-11(16)4-5-12(10)13(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,17,20)

InChI Key

RPAKMTHAPNTKHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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